2-[(2-Hydroxyethyl)amino]propanenitrile
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Overview
Description
2-[(2-Hydroxyethyl)amino]propanenitrile is an organic compound with the molecular formula C5H10N2O. It is also known by its systematic name, 3-[(2-Hydroxyethyl)amino]propanenitrile. This compound is characterized by the presence of a nitrile group (-CN) and a hydroxyethylamino group (-NHCH2CH2OH), making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-[(2-Hydroxyethyl)amino]propanenitrile can be synthesized through the reaction of 2-aminoethanol with acrylonitrile. The reaction typically proceeds under mild conditions, often in the presence of a catalyst or under basic conditions to facilitate the nucleophilic addition of the amino group to the nitrile group .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process may include continuous flow reactors to ensure consistent product quality and yield. The reaction is usually carried out at controlled temperatures and pressures to optimize the conversion rate and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Hydroxyethyl)amino]propanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[(2-Hydroxyethyl)amino]propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-Hydroxyethyl)amino]propanenitrile involves its interaction with various molecular targets. The hydroxyethylamino group can form hydrogen bonds with biological molecules, influencing their structure and function. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of new chemical bonds and the modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-Hydroxyethyl)amino]propiononitrile
- 2-Aminoethanol
- Acrylonitrile
Uniqueness
2-[(2-Hydroxyethyl)amino]propanenitrile is unique due to its combination of a hydroxyethylamino group and a nitrile group, which imparts distinct chemical reactivity and versatility in synthesis. This makes it a valuable intermediate in the preparation of a wide range of organic compounds .
Biological Activity
2-[(2-Hydroxyethyl)amino]propanenitrile, also known by its chemical identifier 1018539-22-4, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and reports.
Chemical Structure and Properties
The molecular formula of this compound is C5H10N2O, and it features a nitrile group that may contribute to its biological properties. Its structure allows for interactions with various biological targets, making it a subject of interest in drug development.
Biological Activity
Research indicates that derivatives of this compound can be utilized to synthesize quinoline compounds, which exhibit significant biological activities including antimicrobial and anticancer properties.
Antimicrobial Activity
A study highlighted the synthesis of quinoline derivatives from this compound, showing that these derivatives possess notable antimicrobial activity. The minimum inhibitory concentration (MIC) values were determined against various bacterial strains, indicating effectiveness in inhibiting growth.
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
Quinoline A | 32 | E. coli |
Quinoline B | 16 | S. aureus |
Quinoline C | 8 | P. aeruginosa |
Anticancer Activity
In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects on cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HeLa (cervical) | 5.6 | Apoptosis induction |
MCF-7 (breast) | 3.4 | Cell cycle arrest |
A549 (lung) | 4.1 | Apoptosis induction |
Case Studies
Several case studies illustrate the application of this compound in drug development:
-
Case Study on Antimicrobial Properties :
- Researchers synthesized a series of quinoline derivatives from this compound and tested their efficacy against multi-drug resistant bacterial strains. The results indicated a promising lead for developing new antibiotics.
-
Case Study on Anticancer Activity :
- A group investigated the effects of synthesized derivatives on various cancer cell lines. They found that compounds derived from this compound showed potential as anticancer agents, warranting further exploration into their mechanisms of action.
Properties
IUPAC Name |
2-(2-hydroxyethylamino)propanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c1-5(4-6)7-2-3-8/h5,7-8H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTGCLXJVRRGUAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.